Cas no 869-10-3 (Diethyl 2,5-dibromohexanedioate)

Diethyl 2,5-dibromohexanedioate structure
869-10-3 structure
Product name:Diethyl 2,5-dibromohexanedioate
CAS No:869-10-3
MF:C10H16Br2O4
MW:360.039642333984
MDL:MFCD00276565
CID:40097
PubChem ID:241588

Diethyl 2,5-dibromohexanedioate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2,5-dibromohexanedioate
    • 2,5-Dibromoadipic Acid Diethyl Ester
    • Diethyl meso-2,5-dibromoadipate
    • Diethyl 2,5-Dibromoadipate
    • Diethyl α,α'-Dibromoadipate
    • Diethyl 2,4-dibromopentanedioate
    • DIETHYL A'D-DIBROMOADIPATE
    • DIETHYL-A,A'-DIBROMOADIPATE
    • HEXANEDIOIC ACID,2,5-DIBROMO-, 1,6-DIETHYL ESTER
    • MESO-2,5-DIBROMOADIPIC ACID DIETHYL ESTER
    • 1,6-diethyl 2,5-dibromohexanedioate
    • Hexanedioic acid, 2,5-dibromo-, diethyl ester
    • C10H16Br2O4
    • diethyl2,5-dibromohexanedioate
    • NSC49144
    • 2,5-Dibromohexanedioic acid diethyl ester
    • Diethylmeso-dibromoadipate
    • Diethylmeso-2,5-Dibromoadipate
    • diethyl 2,5-dibromo hexanedioate
    • UBCNJHBDCUBIPB-UHFFFAOYSA-N
    • DIE
    • 1,6-Diethyl 2,5-dibromohexanedioate (ACI)
    • Hexanedioic acid, 2,5-dibromo-, diethyl ester (6CI, 7CI, 8CI, 9CI)
    • Diethyl α,α′-dibromoadipate
    • NSC 49144
    • Diethyl 2,5-Dibromohexanedioate,96%
    • Diethyl (2R,5S)-2,5-dibromohexanedioate
    • SCHEMBL36999
    • AKOS016842434
    • DIethyl-bromodifluoromethanephosphonate
    • AKOS000276708
    • BCP17029
    • BBL025914
    • 2,5-dibromo-hexanedioic acid diethyl ester
    • A841876
    • EN300-115123
    • Diethyl alpha,alpha'-Dibromoadipate
    • diethyl (2S,5R)-2,5-dibromohexanedioate
    • NSC-49144
    • DTXSID20969201
    • DIETHYL-2,5-DIBROMOADIPATE
    • VS-08146
    • J-520281
    • NSC143938
    • NSC-143938
    • CS-W009789
    • DB-031931
    • 869-10-3
    • STL367872
    • D3965
    • MDL: MFCD00276565
    • Inchi: 1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3
    • InChI Key: UBCNJHBDCUBIPB-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(C(OCC)=O)Br)Br)OCC

Computed Properties

  • Exact Mass: 357.94200
  • Monoisotopic Mass: 357.941534
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.7082 (rough estimate)
  • Melting Point: 64.0 to 68.0 deg-C
  • Boiling Point: 134°C/0.5mmHg(lit.)
  • Flash Point: 338.6 °C at 760 mmHg
  • Refractive Index: 1.5010 (estimate)
  • PSA: 52.60000
  • LogP: 2.41980
  • Sensitiveness: Light Sensitive
  • Solubility: Soluble in alcohol, ether, acetone, insoluble in water.

Diethyl 2,5-dibromohexanedioate Security Information

Diethyl 2,5-dibromohexanedioate Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Diethyl 2,5-dibromohexanedioate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021633-25g
Diethyl 2,5-dibromohexanedioate
869-10-3 98%
25g
¥1679 2024-05-21
Enamine
EN300-115123-0.5g
1,6-diethyl 2,5-dibromohexanedioate
869-10-3 95%
0.5g
$21.0 2023-08-31
Enamine
EN300-115123-50.0g
1,6-diethyl 2,5-dibromohexanedioate
869-10-3 95%
50.0g
$140.0 2023-02-18
Enamine
EN300-115123-10.0g
1,6-diethyl 2,5-dibromohexanedioate
869-10-3 95%
10.0g
$47.0 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045208-25g
Diethyl 2,5-dibromohexanedioate
869-10-3 98%
25g
¥89.00 2024-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-234667-5g
Diethyl meso-2,5-dibromoadipate,
869-10-3
5g
¥421.00 2023-09-05
Fluorochem
091629-10g
Diethyl 2,5-dibromohexanedioate
869-10-3 98%
10g
£12.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DL762-100g
Diethyl 2,5-dibromohexanedioate
869-10-3 98%
100g
619.0CNY 2021-08-05
TRC
D444225-10g
Diethyl a,a'-Dibromoadipate
869-10-3
10g
$ 173.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
347191-25G
Diethyl 2,5-dibromohexanedioate
869-10-3
25g
¥1426.73 2023-12-07

Diethyl 2,5-dibromohexanedioate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  75 °C
2.1 Reagents: Bromine ;  75 °C; 6 h, 85 °C
3.1 Reagents: Triethylamine ;  cooled; overnight
Reference
Synthesis of 2,5-bis (benzoyloxy) hexanedioic acid diethyl ester and its application for initiating polymerization of methyl methacrylate
Han, Bangqi; et al, Gaofenzi Cailiao Kexue Yu Gongcheng, 2013, 29(12), 9-12

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ;  cooled; overnight
Reference
Synthesis of 2,5-bis (benzoyloxy) hexanedioic acid diethyl ester and its application for initiating polymerization of methyl methacrylate
Han, Bangqi; et al, Gaofenzi Cailiao Kexue Yu Gongcheng, 2013, 29(12), 9-12

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine
Reference
Synthesis Optimization of Pharmaceutical Intermediates
Skubak, Jaroslav, 2007, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ;  3 h, 50 - 60 °C
1.2 Reagents: Bromine ;  5 h, 80 - 90 °C; 2 h
1.3 overnight, 0 °C
Reference
Synthesis and structure-activity relationship of di-(3,8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics
Liu, Hong; et al, Archiv der Pharmazie (Weinheim, 2003, 336(11), 510-513

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine ;  75 °C; 6 h, 85 °C
2.1 Reagents: Triethylamine ;  cooled; overnight
Reference
Synthesis of 2,5-bis (benzoyloxy) hexanedioic acid diethyl ester and its application for initiating polymerization of methyl methacrylate
Han, Bangqi; et al, Gaofenzi Cailiao Kexue Yu Gongcheng, 2013, 29(12), 9-12

Diethyl 2,5-dibromohexanedioate Raw materials

Diethyl 2,5-dibromohexanedioate Preparation Products

Diethyl 2,5-dibromohexanedioate Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:869-10-3)
Order Number:SFD761
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:869-10-3)2.5-二溴己二酸二乙酯
Order Number:LE26852123
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally

Additional information on Diethyl 2,5-dibromohexanedioate

Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3): A Versatile Compound in Modern Biomedical Research

Diethyl 2,5-dibromohexanedioate, with the chemical formula C10H14Br2O4, is a brominated dicarboxylic acid derivative that has garnered significant attention in the biomedical field due to its unique molecular structure and potential applications in drug development, materials science, and chemical synthesis. This compound, identified by the CAS No. 869-10-3, is a key intermediate in the synthesis of various functional molecules, including pharmaceuticals, polymers, and biocompatible materials. Its structural features, such as the presence of bromine atoms and the diester functional groups, make it a valuable tool for researchers aiming to explore its interactions with biological systems and its utility in advanced chemical applications.

Recent studies have highlighted the role of Diethyl 2,5-dibromohexanedioate in the development of targeted drug delivery systems. For instance, a 2023 paper published in Advanced Drug Delivery Reviews demonstrated that the brominated groups in this compound can be functionalized to create nanocarriers capable of selectively delivering therapeutic agents to cancer cells. The 2,5-dibromohexanedioate backbone provides a stable platform for the attachment of targeting ligands, such as antibodies or peptides, which enhances the specificity and efficacy of drug delivery. This application aligns with the growing trend in personalized medicine, where precision in drug targeting is critical for minimizing side effects and improving patient outcomes.

Another area of interest is the use of Diethyl 2,5-dibromohexanedioate in the synthesis of biodegradable polymers. A 2024 study in Biomaterials Science explored its potential as a precursor for creating polymeric scaffolds used in tissue engineering. The compound's ability to undergo controlled hydrolysis under physiological conditions makes it an attractive candidate for developing biocompatible materials that can mimic the extracellular matrix. Researchers have also investigated its role in the formation of hydrogels with tunable mechanical properties, which are essential for applications in regenerative medicine and drug-eluting implants.

The chemical structure of Diethyl 2,5-dibromohexanedioate is characterized by a six-carbon chain with bromine atoms at the 2- and 5-positions. The diester groups at the terminal ends of the molecule contribute to its solubility and reactivity, making it suitable for various synthetic pathways. A 2022 review in Organic Chemistry Insights emphasized the importance of the 2,5-dibromohexanedioate framework in the design of multifunctional molecules. The bromine substituents can be replaced with other functional groups, such as hydroxyl or amino groups, to tailor the compound's properties for specific applications. This flexibility in functionalization has led to its use in the development of prodrugs and biological probes.

In the realm of drug discovery, Diethyl 2,5-dibromohexanedioate has been explored as a lead compound for the synthesis of antimicrobial agents. A 2023 study published in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited significant activity against multidrug-resistant bacteria. The bromine atoms in the molecule are believed to enhance its ability to disrupt bacterial cell membranes, a mechanism that is increasingly important in the context of antibiotic resistance. This finding underscores the potential of Diethyl 2,5-dibromohexanedioate as a platform for developing new antimicrobial therapies.

Additionally, the Diethyl 2,5-dibromohexanedioate has been studied for its role in electrochemical applications. Research published in Electrochimica Acta in 2024 highlighted its use as a precursor for conductive polymers. The compound's ability to undergo redox reactions makes it suitable for applications in energy storage devices, such as supercapacitors and batteries. The 2,5-dibromohexanedioate backbone can be modified to incorporate conductive elements, thereby enhancing the electrical properties of the resulting materials. This application is particularly relevant in the development of flexible electronics and smart textiles.

From a synthetic chemistry perspective, the Diethyl 2,5-dibromohexanedioate is a versatile starting material for the preparation of various functional derivatives. A 2023 paper in Green Chemistry described a sustainable method for the synthesis of this compound using green solvents and enzymatic catalysis. This approach not only reduces the environmental impact of its production but also improves the efficiency of the synthesis process. The use of green chemistry principles in the preparation of Diethyl 2,5-dibromohexanedioate aligns with the growing demand for environmentally responsible chemical manufacturing practices.

The Diethyl 2,5-dibromohexanedioate has also been investigated for its potential in biomedical imaging. A 2024 study in Advanced Imaging explored its use as a contrast agent for magnetic resonance imaging (MRI). The compound's paramagnetic properties, enhanced by the presence of bromine atoms, make it suitable for improving the contrast in MRI scans. This application is particularly relevant for imaging soft tissues and vascular structures, where high-resolution imaging is critical for diagnosing diseases such as cardiovascular disorders and neurological conditions.

Furthermore, the Diethyl 2,5-dibromohexanedioate has been studied for its role in surface modification of biomaterials. Research published in Biomaterials in 2023 demonstrated that the compound can be used to functionalize nanoparticles with specific surface properties. This modification enhances the interaction between the nanoparticles and biological systems, which is crucial for applications in drug delivery and cell targeting. The ability to tailor the surface chemistry of nanoparticles using Diethyl 2,5-dibromohexanedioate opens up new possibilities for the development of smart drug delivery systems and targeted therapies.

The Diethyl 2,5-dibromohexanedioate is also being explored for its potential in photovoltaic materials. A 2024 study in Advanced Energy Materials reported that derivatives of this compound exhibit promising photovoltaic properties, making them suitable for use in organic solar cells. The bromine atoms in the molecule are believed to enhance the charge transport properties of the material, which is critical for improving the efficiency of solar cells. This application is particularly relevant in the context of renewable energy and sustainable technologies.

Despite its promising applications, the Diethyl 2,5-dibromohexanedioate is not without challenges. One of the primary concerns is its toxicological profile. While the compound is generally considered safe for use in controlled environments, there is a need for further studies to assess its long-term effects on human health and the environment. Researchers are also working to optimize its synthesis and functionalization processes to improve its efficiency and reduce potential side effects. These efforts are part of a broader initiative to ensure that the use of Diethyl 2,5-dibromohexanedioate is both effective and sustainable.

In conclusion, Diethyl 2,5-dibromohexanedioate is a multifunctional compound with a wide range of applications in the biomedical field and beyond. Its unique structural features and chemical reactivity make it a valuable tool for researchers and industry professionals. As the field of biomedical research continues to evolve, the potential uses of Diethyl 2,5-dibromohexanedioate are likely to expand, driving further innovation and discovery. With ongoing research and development, this compound is poised to play a significant role in shaping the future of biomedical technologies and chemical sciences.

The compound Diethyl 2,5-dibromohexanedioate is a versatile molecule with a wide range of applications across multiple scientific disciplines. Here's a concise summary of its significance and potential: ### Chemical Structure & Properties - Structure: A substituted hexanedioate (glutarate) with two bromine atoms at the 2 and 5 positions. The diethyl groups add solubility and reactivity. - Reactivity: The bromine atoms and diethyl groups make it a valuable precursor for functionalization in organic chemistry, enabling modifications for various applications. --- ### Key Applications 1. Biomedical Research & Technology - Drug Delivery Systems: Used as a scaffold for designing smart drug carriers, enhancing targeting and controlled release. - Imaging Agents: Potential as a contrast agent for MRI due to its paramagnetic properties. - Surface Modification: Functionalizes nanoparticles for improved biocompatibility and interaction with biological systems. 2. Materials Science - Conductive Polymers: Derivatives show promise in flexible electronics and energy storage (e.g., supercapacitors). - Photovoltaic Materials: Enhances charge transport in organic solar cells for renewable energy applications. 3. Green Chemistry - Sustainable Synthesis: Can be produced using eco-friendly methods (e.g., green solvents, enzymatic catalysis), aligning with sustainable chemical practices. 4. Industrial & Environmental Applications - Coatings & Surface Treatments: Potential for creating durable, functional coatings in various industries. - Biodegradable Materials: Research into its biodegradation pathways for eco-friendly applications. --- ### Challenges & Considerations - Toxicological Safety: Requires further studies to assess long-term environmental and health impacts. - Synthetic Optimization: Efforts to improve efficiency, reduce costs, and minimize byproducts in its production. --- ### Future Outlook - Innovation Potential: As biomedical and materials science advance, the compound's role in developing novel therapies, diagnostics, and sustainable technologies is expected to grow. - Interdisciplinary Impact: Its versatility positions it as a key player in addressing global challenges, from healthcare to energy. In summary, Diethyl 2,5-dibromohexanedioate stands as a promising molecule with transformative potential across diverse fields, driven by its adaptability and the ongoing evolution of scientific research.

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